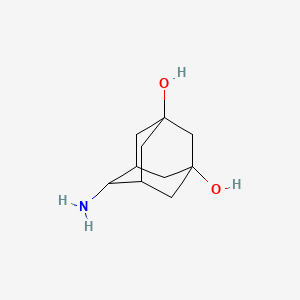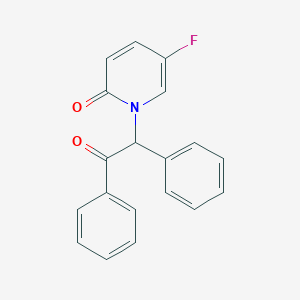
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Overview
Description
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one, also known as FDOP, is a synthetic compound with potential applications in medicinal chemistry and drug discovery. FDOP has a unique molecular structure that makes it an attractive candidate for the development of new drugs. FDOP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, FDOP has been found to be an effective inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.
Scientific Research Applications
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one has been studied extensively in the field of medicinal chemistry and drug discovery. It has been found to be an effective inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been studied as a potential therapeutic agent for the treatment of metabolic diseases, such as diabetes and obesity.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of NADPH oxidase. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, which may be due to its ability to modulate the activity of various enzymes and receptors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral effects.
Advantages and Limitations for Lab Experiments
The synthesis of 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one is relatively simple and can be carried out in a laboratory with minimal equipment. In addition, this compound has a wide range of biological activities, making it an attractive candidate for the development of new drugs. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its exact mechanism of action.
Future Directions
The potential applications of 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one in medicinal chemistry and drug discovery are vast. Possible future directions for this compound include the development of new drugs for the treatment of metabolic diseases, such as diabetes and obesity. In addition, further research is needed to elucidate the exact mechanism of action of this compound, as well as to explore its potential therapeutic applications in other diseases. Finally, this compound could be used as a tool to improve the understanding of the molecular mechanisms of various diseases, such as cancer and inflammation.
properties
IUPAC Name |
5-fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-16-11-12-17(22)21(13-16)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLOJAUCOUYQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C=C(C=CC3=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737275 | |
| Record name | 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917871-47-7 | |
| Record name | 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)
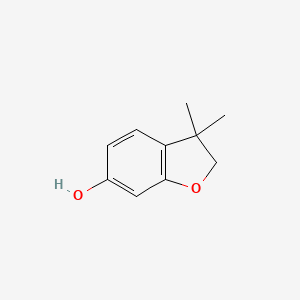
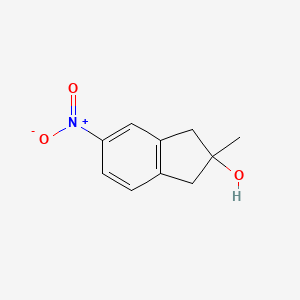

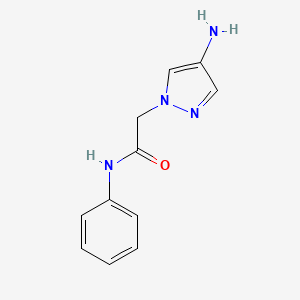
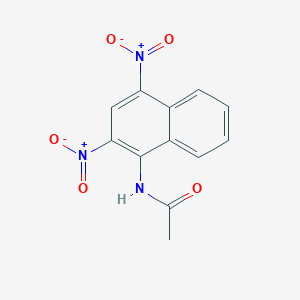



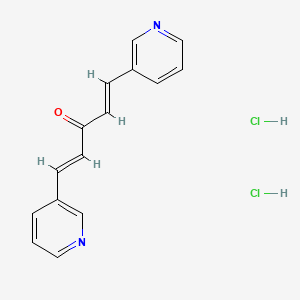
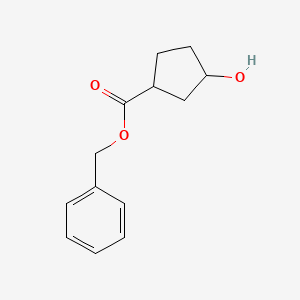
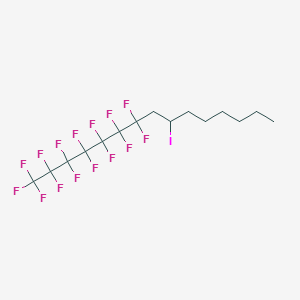
![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)
